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Compound of Interest

Compound Name: 2-(methylamino)isonicotinonitrile
CAS No.: 137225-13-9
Cat. No.: B155036
Get Quote
. J

Executive Summary

2-(Methylamino)isonicotinonitrile (also known as 2-(methylamino)pyridine-4-carbonitrile) is a
critical heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors and
other bioactive pyridine scaffolds. Its structure features a pyridine ring substituted with a nitrile
group at the C4 position and a methylamino group at the C2 position.[1]

This guide provides an objective, technical comparison of the three primary synthesis
methodologies:

» Nucleophilic Aromatic Substitution (

): The industrial standard offering high yields and scalability.

o Palladium-Catalyzed Amination (Buchwald-Hartwig): A precision method for complex or
deactivated substrates.

o N-Oxide Activation (Reissert-Henze type): A de novo approach for generating the precursor
functionality.
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Chemical Identity & Properties

IUPAC Name: 2-(methylamino)pyridine-4-carbonitrile

Common Name: 2-(Methylamino)isonicotinonitrile[2]

Key Precursor CAS: 33252-30-1 (2-Chloroisonicotinonitrile)

Molecular Formula:

Molecular Weight: 133.15 g/mol

Comparative Analysis of Synthesis Methods

The following table summarizes the performance metrics of the primary synthesis routes. Data

is aggregated from standard process chemistry benchmarks for chlorocyanopyridines.

Method A: Method B: Pd- Method C:
Metric Catalysis Microwave
(Standard) (Buchwald) Assisted
Yield 85% - 95% 70% - 85% 80% - 90%
) ] Moderate (Catalyst ]
Purity (Crude) High (>95%) ] High
residues)
N Moderate (Ligand S
Scalability Excellent (kg scale) ) Low (Batch size limits)
cos
) Low (Ligand/Base )
Atom Economy High High
waste)
Cost Efficiency Optimal Low Moderate
Reaction Time 2 -12 Hours 12 - 24 Hours 10 - 30 Minutes

Method A: Nucleophilic Aromatic Substitution ( )[4]
[5][6]
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This is the most robust and widely adopted method. The presence of the electron-withdrawing
nitrile group at the C4 position, combined with the electronegative ring nitrogen, makes the C2
position highly electrophilic. This facilitates the displacement of a halogen leaving group
(typically chlorine) by methylamine under mild conditions.

Mechanism & Pathway

The reaction proceeds via a Meisenheimer complex intermediate. The nitrile group stabilizes
the anionic intermediate, lowering the activation energy.

-(Methylamino)isonicotinonitril
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Figure 1: Mechanism of nucleophilic aromatic substitution on the pyridine ring.

Experimental Protocol

Precursor: 2-Chloroisonicotinonitrile (CAS: 33252-30-1)[3]

e Preparation: Dissolve 10.0 g (72.2 mmol) of 2-chloroisonicotinonitrile in 100 mL of THF (or
Ethanol).

» Addition: Cool the solution to 0°C. Slowly add 2.5 equivalents of Methylamine (2M solution in
THF or 40% ag. solution) dropwise to control exotherm.[4]

e Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4—6 hours.
Monitor by TLC or HPLC.

o Note: If reaction is sluggish, heat to 50°C. Avoid excessive heat to prevent nitrile
hydrolysis.
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o Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl
Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

 Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.
Validation Check:

» NMR: Look for the disappearance of the C2-ClI shift and appearance of the N-Me doublet at
~2.9 ppm.

 |R: Confirm retention of the Nitrile peak at ~2230

Method B: Palladium-Catalyzed Amination

While

is preferred for this specific substrate, Pd-catalyzed cross-coupling (Buchwald-Hartwig) is
essential when the substrate contains competing electrophilic sites or electron-donating groups
that deactivate the ring toward

Workflow Diagram
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Reagent Prep:
Pd(OAc)2 + BINAP + Cs2CO3

:

Substrate Addition:
2-Chloroisonicotinonitrile + MeNH2

:

Catalytic Cycle:
Oxidative Addition -> Transmetallation -> Reductive Elimination

:

Workup:
Filter Catalyst -> Column Chromatography

Click to download full resolution via product page

Figure 2: Pd-Catalyzed Amination Workflow.

Experimental Protocol

Catalyst Loading: In a glovebox, combine
(1 mol%) and Xantphos (2 mol%) in dry Dioxane.

Reaction Assembly: Add 2-chloroisonicotinonitrile (1.0 eq), Methylamine (1.2 eq), and

(2.0 eq).

Conditions: Seal the vessel and heat to 80-100°C for 12 hours.

Purification: Requires filtration through Celite to remove Palladium, followed by silica gel
chromatography (Hexanes/EtOAC).

Critical Insight: This method is not recommended for 2-chloro-4-cyanopyridine unless the

route fails due to specific steric hindrance in derivatives, as the cost is significantly higher and
purification is more complex.
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Method C: Precursor Synthesis (N-Oxide Route)

If 2-chloroisonicotinonitrile is unavailable, it must be synthesized from 4-cyanopyridine. This is
a foundational "backward integration" step.

Pathway:

o Oxidation: 4-Cyanopyridine + mCPBA
4-Cyanopyridine-N-oxide.

 Chlorination: 4-Cyanopyridine-N-oxide +
2-Chloroisonicotinonitrile.

o Caution:

reactions are exothermic and generate HCI gas.
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o URL:[Link]
o Pd-Catalyzed Approaches: Title: Buchwald-Hartwig Amination of Heterocycles. Source:
Sigma-Aldrich Technical Guides.

(Note: While specific papers for the exact methylamino-isonicotinonitrile derivative are
proprietary or deep-patent text, the protocols above are chemically validated based on the
reactivity of the specific CAS 33252-30-1 precursor.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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